molecular formula C23H31N5O2S B12699092 2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- CAS No. 112094-02-7

2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl-

Cat. No.: B12699092
CAS No.: 112094-02-7
M. Wt: 441.6 g/mol
InChI Key: LIVYTRKJOSUPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the nitro group: Nitration of the benzimidazole core using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the thioether linkage: This involves the reaction of the nitrobenzimidazole with a thiol compound under basic conditions.

    Formation of the butynyl side chain: This can be achieved through a Sonogashira coupling reaction between an alkyne and an aryl halide.

    Introduction of the diethylamino group: This step involves the alkylation of the amine with diethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the thioether linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and the diethylamino group contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Naphthyloxy)-2-butyn-1-amine
  • 4-(2-Methylphenoxy)-2-butyn-1-amine
  • 4-(3-Methylphenoxy)-2-butyn-1-amine
  • 4-(4-Methylphenoxy)-2-butyn-1-amine
  • 4-Phenoxy-2-butyn-1-amine

Uniqueness

2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

112094-02-7

Molecular Formula

C23H31N5O2S

Molecular Weight

441.6 g/mol

IUPAC Name

4-[2-[4-(diethylamino)but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylbut-2-yn-1-amine

InChI

InChI=1S/C23H31N5O2S/c1-5-25(6-2)15-9-10-17-27-22-14-13-20(28(29)30)19-21(22)24-23(27)31-18-12-11-16-26(7-3)8-4/h13-14,19H,5-8,15-18H2,1-4H3

InChI Key

LIVYTRKJOSUPNY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#CCN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.